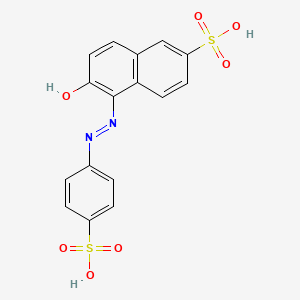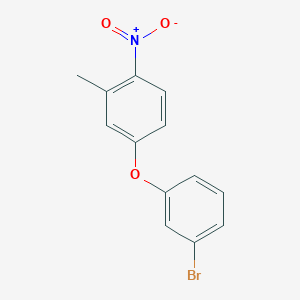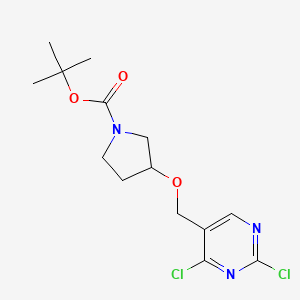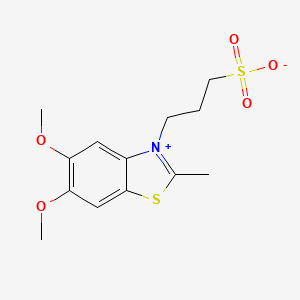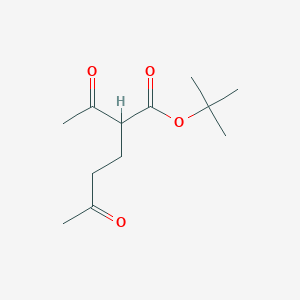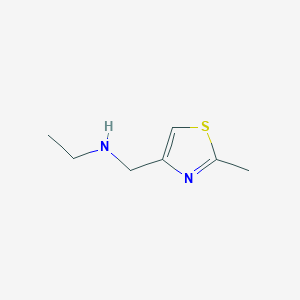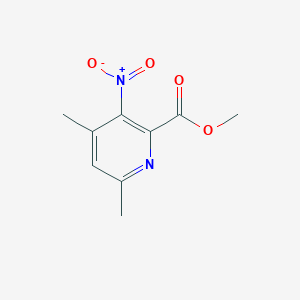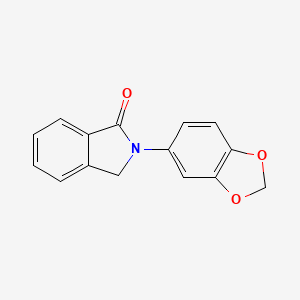
Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- is a complex organic compound with a morpholine ring structure. This compound is characterized by the presence of a p-chlorophenyl group, two methoxy groups, and a p-tolyl group attached to the morpholine ring through an ethyl linker. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- typically involves multiple steps. One common method includes the reaction of morpholine with a suitable halogenated precursor, such as 4-chlorobenzyl chloride, in the presence of a base like sodium hydroxide. This reaction forms the intermediate compound, which is then further reacted with 2,6-dimethoxy-p-tolyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- exerts its effects involves interaction with specific molecular targets. The p-chlorophenyl group and methoxy groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Morpholine, 4-[(4-chlorophenyl)sulfonyl]-
- Thiazole derivatives
- Tertiary phosphines
Uniqueness
Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
This detailed article provides a comprehensive overview of Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
32650-72-9 |
|---|---|
Formule moléculaire |
C21H26ClNO4 |
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
4-[2-[4-[(4-chlorophenyl)methyl]-2,6-dimethoxyphenoxy]ethyl]morpholine |
InChI |
InChI=1S/C21H26ClNO4/c1-24-19-14-17(13-16-3-5-18(22)6-4-16)15-20(25-2)21(19)27-12-9-23-7-10-26-11-8-23/h3-6,14-15H,7-13H2,1-2H3 |
Clé InChI |
SYSWKYHOTLNNFP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OCCN2CCOCC2)OC)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


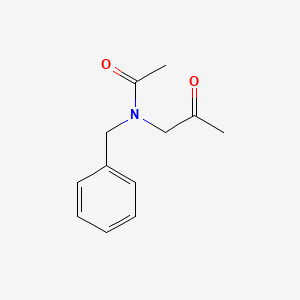
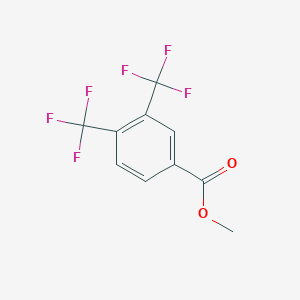
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
